molecular formula C13H21NO4 B2976288 3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1781098-86-9

3-tert-Butoxycarbonyl-3-aZabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2976288
CAS No.: 1781098-86-9
M. Wt: 255.314
InChI Key: UNYJLLHQRGYYNC-UHFFFAOYSA-N
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Description

The compound is a derivative of azabicyclo[3.2.1]octane, which is a type of bicyclic compound containing a nitrogen atom . The “tert-Butoxycarbonyl” part suggests that it has a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a bicyclic ring system, with one of the rings being a seven-membered ring containing a nitrogen atom . The BOC group would be attached to the nitrogen atom .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with a BOC protecting group can undergo reactions where the BOC group is removed, such as with strong acids like trifluoroacetic acid .

Scientific Research Applications

Unusual Reaction Pathways

In a study by MacorJohn et al. (1998), an unusual product was obtained from the reaction between ethyl 1,2,4-triazine-3-carboxylate and the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone. Instead of a Diels–Alder reaction, an azabicyclo[3.2.1]octane resulted from non-synchronous steps, highlighting a novel reaction pathway for electron-deficient and electron-rich dienophiles MacorJohn, E., Kuipers, W., & Lachicotte, R. (1998).

Molecular Structure Studies

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and determined its molecular structure using X-ray diffraction. This study contributes to the understanding of the structural aspects of similar bicyclic compounds Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N. (2014).

Synthesis of Constrained Dipeptide Isosteres

Guarna et al. (1999) described the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as conformationally constrained dipeptide isosteres. These compounds were derived from tartaric acid and various α-amino acids, showcasing their potential in peptide-based drug discovery Guarna, A., Guidi, A., Machetti, F., Menchi, G., Occhiato, E., Scarpi, D., Sisi, S., & Trabocchi, A. (1999).

Enantiomerically Pure Derivatives

Martens and Lübben (1991) synthesized enantiomerically pure bicyclic pyrrolidine derivatives, including 2-Azabicyclo[3.3.0]octane, from specific carboxylic acids. These derivatives were used as chiral auxiliaries in Michael-type reactions, demonstrating their utility in asymmetric syntheses Martens, J., & Lübben, S. (1991).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, compounds with a BOC group can release isobutylene, a flammable gas, upon acid-catalyzed decomposition .

Future Directions

The use of BOC-protected amines in organic synthesis is a well-established field with many potential applications, particularly in the synthesis of complex natural products and pharmaceuticals . The development of new synthetic methods involving these types of compounds is a potential area for future research.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(6-9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYJLLHQRGYYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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